molecular formula C6H11N3 B13491499 dimethyl[(1H-pyrazol-4-yl)methyl]amine CAS No. 37599-61-4

dimethyl[(1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13491499
CAS No.: 37599-61-4
M. Wt: 125.17 g/mol
InChI Key: ZRRJOIZUONRZAO-UHFFFAOYSA-N
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Description

Dimethyl[(1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl[(1H-pyrazol-4-yl)methyl]amine can be synthesized through the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines . The process typically involves heating the mixture under reflux in a solvent such as acetonitrile . Another method involves the cyclization of pyrazole derivatives with hydrazine monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrazole derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Dimethyl[(1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

37599-61-4

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-9(2)5-6-3-7-8-4-6/h3-4H,5H2,1-2H3,(H,7,8)

InChI Key

ZRRJOIZUONRZAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNN=C1

Origin of Product

United States

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